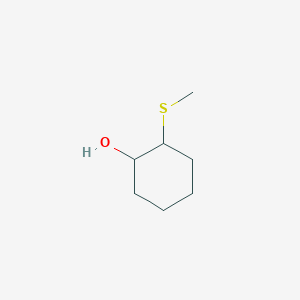

2-Methylsulfanylcyclohexan-1-ol

Descripción general

Descripción

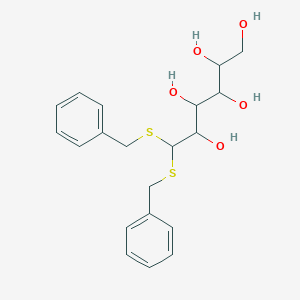

2-Methylsulfanylcyclohexan-1-ol, also known as MSH, is a sulfur-containing compound that has shown potential in various scientific research applications. It is a colorless liquid with a molecular weight of 164.27 g/mol and a boiling point of 175-176°C.

Aplicaciones Científicas De Investigación

Catalytic Applications

Phase Transfer Catalysis Sulfanylation : 2-Methylsulfanylcyclohexan-1-ol is used in phase transfer catalysis (PTC) sulfanylation of cyclopentanone, 1-indanone, and cyclohexanone, showing notable stability at room temperature (Wladislaw et al., 2004).

Catalytic Electronic Activation : This compound is involved in aluminium-catalysed transfer hydrogenation of 2-cyclohexen-1-ol and 2-cyclopenten-1-ol, facilitating conjugate addition and restoration of alcohol functional groups in a novel methodology termed catalytic electronic activation (Black et al., 2005).

Molecular Recognition

- Chiral Solvating Agent for Enantiomers : Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, derived from this compound, serves as a chiral solvating agent for molecular recognition of acid enantiomers using NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Chemical Synthesis

- Novel Nano Organo Solid Acids Synthesis : this compound contributes to the synthesis of novel nano organo solid acids with various applications in industry (Zolfigol et al., 2015).

- Trifluoromethanesulfonic Acid-Catalyzed Reactions : It plays a role in trifluoromethanesulfonic acid-catalyzed cycloisomerization of certain compounds to produce spiropiperidines under mild conditions (Lin et al., 2011).

Physicochemical Properties

Sound, Compressibility, and Volume Studies : The compound is studied for its influence on speeds of sound, isentropic compressibilities, and excess molar volumes in mixtures with cyclohexane and methylcyclohexane (Oswal et al., 2004).

Wine Chemistry : It has been identified and quantitatively analyzed in wine, showing implications for the fate of wine aroma compounds (Chen et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of 2-Methylsulfanylcyclohexan-1-ol are currently unknown

Mode of Action

In general, the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .

Propiedades

IUPAC Name |

2-methylsulfanylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZNMCLRWMSTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311760 | |

| Record name | 2-methylsulfanylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41578-04-5 | |

| Record name | NSC245160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylsulfanylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.